

The Chemical Architecture and Biological Landscape of (-)-Cedrusin: A Technical Guide

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Compound of Interest

Compound Name: (-)-Cedrusin

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Abstract

(-)-Cedrusin, a naturally occurring benzofuran neolignan, has garnered interest within the scientific community for its potential therapeutic applications, notably its cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **(-)-Cedrusin**. Detailed experimental protocols for its isolation and the assessment of its cytotoxic effects are presented, alongside a summary of its spectral data. Furthermore, this document elucidates the current understanding of its mechanism of action and visualizes a key signaling pathway implicated in its anticancer activity.

Chemical Identity and Structure

(-)-Cedrusin is chemically defined as (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol[1]. Its molecular formula is $C_{19}H_{22}O_6$, with a molecular weight of 346.37 g/mol [1]. The stereochemistry of **(-)-Cedrusin** is defined by the (2S, 3R) configuration at the dihydrobenzofuran ring.

Table 1: Chemical Identifiers for **(-)-Cedrusin**

Identifier	Value
IUPAC Name	(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol[1]
Molecular Formula	C ₁₉ H ₂₂ O ₆ [1]
Molecular Weight	346.37 g/mol [1]
CAS Number	404335-99-5
SMILES	COc1=C(C=CC(=C1)[C@@H]2--INVALID-LINK--CO)O[1]
InChI Key	PKORXOLYTWDULG-KBXCAEBGSA-N[1]

Physicochemical and Spectral Data

A comprehensive analysis of the physicochemical and spectral properties of **(-)-Cedrusin** is crucial for its characterization and for understanding its behavior in biological systems.

Table 2: Physicochemical Properties of **(-)-Cedrusin**

Property	Value
Appearance	Powder[2]
Topological Polar Surface Area	99.4 Å ² [3]
Hydrogen Bond Donor Count	4[3]
Hydrogen Bond Acceptor Count	6[3]
Rotatable Bond Count	6[3]

Table 3: Spectral Data of **(-)-Cedrusin**

Spectrum Type	Key Features and Data Source
¹³ C NMR	Data has been published and is available in spectral databases[4]. A literature reference points to J.NAT.PROD.,55,214(1992) for the original data.
¹ H NMR	Predicted spectra are available in online databases[2].
Mass Spectrometry	Predicted fragmentation patterns can be generated based on the chemical structure.
Infrared (IR) Spectroscopy	Predicted spectra can be generated based on the functional groups present in the molecule.

Biological Activity: Cytotoxicity Against Cancer Cell Lines

(-)-Cedrusin has demonstrated notable cytotoxic activity against human cancer cell lines. A study investigating the phenolic composition and biological effects of hazelnut shell extract identified cedrusin as an active cytotoxic agent.

Table 4: In Vitro Cytotoxicity of (-)-Cedrusin

Cell Line	Cancer Type	IC ₅₀ (μM)
A375	Human Malignant Melanoma	130
HeLa	Human Cervical Cancer	141

Experimental Protocols

Isolation of (-)-Cedrusin from Hazelnut (*Corylus avellana L.*) Shells

This protocol is adapted from a method described for the isolation of phenolic compounds from hazelnut shells.

1. Extraction:

- Powdered and defatted hazelnut shells are macerated in methanol (3 times x 24 h) at room temperature.
- The resulting methanol extract is filtered and concentrated under reduced pressure to yield the crude Hazelnut Shell Extract (HSE).

2. Fractionation:

- A portion of the dried HSE is fractionated using a Sephadex LH-20 column.
- Elution is performed with methanol at a flow rate of 0.5 mL/min.
- Fractions are collected and grouped based on their TLC profiles (Silica gel, n-BuOH–acetic acid–H₂O (60:15:25, v/v/v) and CHCl₃–MeOH–H₂O (7:3:0.3, v/v/v)).

3. Purification:

- Fractions containing **(-)-Cedrusin** are further purified by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C₈ column.
- The elution solvent is a mixture of MeOH/H₂O (4:6 v/v) at a flow rate of 2.0 mL/min.
- The purity of the isolated **(-)-Cedrusin** is confirmed by analytical HPLC and spectroscopic methods.

Cytotoxicity Assessment by MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

1. Cell Seeding:

- Cancer cells (e.g., A375, HeLa) are seeded into 96-well plates at a density of 3×10^3 cells per well and incubated for 24 hours to allow for cell attachment.

2. Treatment:

- Cells are treated with various concentrations of **(-)-Cedrusin** (typically ranging from 1 to 100 μM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

3. MTT Incubation:

- After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

4. Formazan Solubilization:

- The MTT-containing medium is removed, and the formed formazan crystals are dissolved in 100 μL of a solubilizing agent, such as dimethyl sulfoxide (DMSO).

5. Absorbance Measurement:

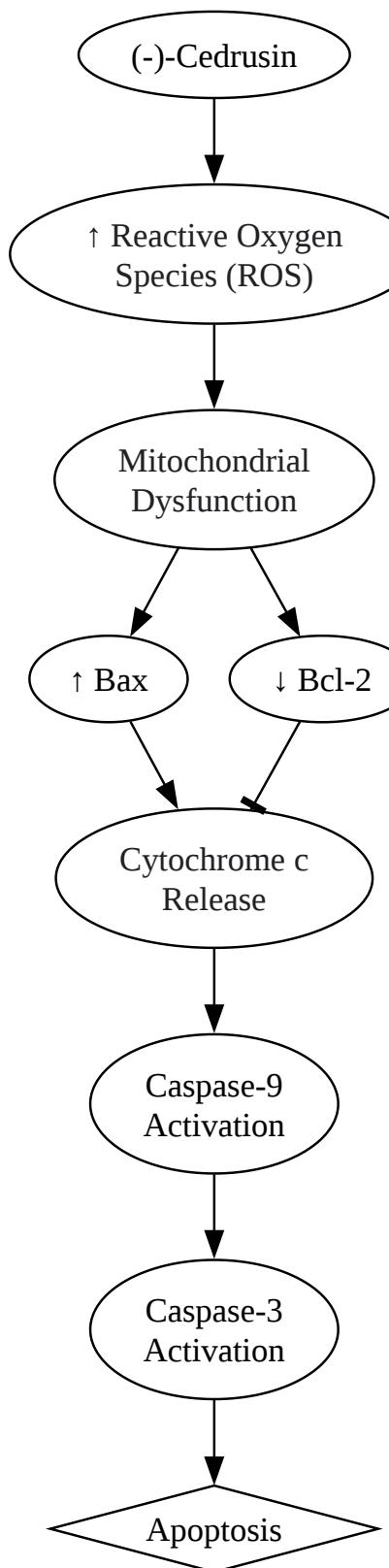
- The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

- Cell viability is expressed as a percentage of the control. The IC_{50} value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Mechanism of Action and Signaling Pathway

While the precise molecular mechanism of **(-)-Cedrusin**'s anticancer activity is still under investigation, lignans as a class are known to induce apoptosis in cancer cells through various signaling pathways. Based on the known mechanisms of other cytotoxic lignans and natural products, a plausible signaling pathway for **(-)-Cedrusin**-induced apoptosis is the intrinsic or mitochondrial pathway.

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Conclusion and Future Directions

(-)-Cedrusin is a promising natural product with demonstrated cytotoxic activity against cancer cells. This guide provides a foundational understanding of its chemical and biological properties. Further research is warranted to fully elucidate its mechanism of action, identify its specific molecular targets, and explore its therapeutic potential in preclinical and clinical settings. The development of synthetic routes to produce **(-)-Cedrusin** and its analogs will also be crucial for advancing its study and potential translation into novel anticancer therapies.

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